molecular formula C11H22N2O3S B6473121 N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640877-99-0

N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6473121
CAS No.: 2640877-99-0
M. Wt: 262.37 g/mol
InChI Key: SVCRHCICYFJEFE-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide is an organic compound that features a piperidine ring substituted with a methoxyethyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide typically involves the nucleophilic substitution of a piperidine derivative with a cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Compounds with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The cyclopropanesulfonamide moiety may enhance binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)piperidin-3-yl methanol
  • 1-(2-Methoxyethyl)piperidin-3-yl methanamine
  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Comparison: N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the presence of both a piperidine ring and a cyclopropanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may lack one of these functional groups, resulting in different reactivity and biological activity.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-16-8-7-13-6-2-3-10(9-13)12-17(14,15)11-4-5-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRHCICYFJEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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